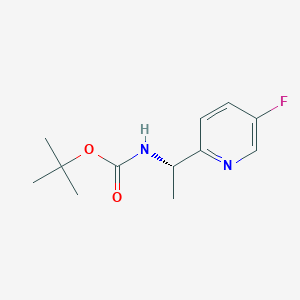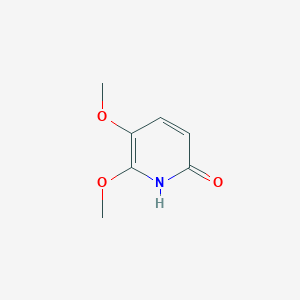![molecular formula C13H12Cl2N4O3S B1402849 2-氯-N-(4-{[(6-氯吡哒嗪-3-基)氨基]磺酰}苯基)丙酰胺 CAS No. 1365962-45-3](/img/structure/B1402849.png)
2-氯-N-(4-{[(6-氯吡哒嗪-3-基)氨基]磺酰}苯基)丙酰胺
描述
“2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide” is a chemical compound used in scientific research. It has diverse applications in fields like medicinal chemistry and drug development due to its unique structure. The compound has a molecular weight of 375.22 and the molecular formula is C13H12Cl2N4O3 .
Synthesis Analysis
The synthesis of a similar compound, 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, has been reported in a work . This compound was synthesized by the condensation of cyanuric chloride with aniline and characterized with various spectroscopic techniques .科学研究应用
磺酰胺类药物发现
磺酰胺类是一类化合物,因其多种多样的生物活性而被广泛探索。由于其抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤的特性,它们已被纳入多种治疗剂中。特别是主要的磺酰胺部分存在于许多临床使用的药物中,包括利尿剂、碳酸酐酶抑制剂 (CAI)、抗癫痫药和 COX2 抑制剂。值得注意的是,最近的专利和研究工作集中在开发对各种靶标(包括肿瘤相关异构体 CA IX/XII 和多靶点受体酪氨酸激酶抑制剂,如帕唑帕尼)具有改进的选择性和效力的新型磺酰胺 (Carta, Scozzafava, & Supuran, 2012; Azevedo-Barbosa 等人, 2020)。
吡哒嗪酮化合物和 COX-2 抑制
吡哒嗪酮衍生物已被确认为有效且选择性的 COX-2 抑制剂。这些化合物,包括 ABT-963,在动物模型中显示出显着的选择性和减轻炎症和疼痛的功效,表明其在治疗关节炎等疾病中的潜在用途。它们对 COX-2 的高选择性优于 COX-1,加上改善的溶解性和胃安全性,突出了它们的治疗前景 (Asif, 2016)。
抗氧化和抗肿瘤应用
磺酰胺类和吡哒嗪酮化合物都因其抗氧化和抗肿瘤活性而被探索。磺酰胺类通过抑制碳酸酐酶等特定酶的能力,显示出靶向肿瘤相关异构体和将治疗剂选择性地递送至肿瘤部位的潜力。类似地,吡哒嗪酮衍生物的结构属性有助于其抗氧化能力,提供对氧化应激和炎症的保护,而氧化应激和炎症是包括癌症在内的各种疾病的关键因素 (Ilyasov 等人, 2020; Azevedo-Barbosa 等人, 2020)。
作用机制
Target of Action
Similar compounds, such as sulfonamides, are known to inhibit and replace paba in the enzyme dihydropteroate synthetase , which is crucial for the production of folate .
Mode of Action
Based on the structure similarity with sulfonamides , it can be inferred that this compound might also inhibit the enzyme dihydropteroate synthetase, thereby disrupting the production of folate and inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The compound likely affects the biochemical pathway involved in the production of folate . By inhibiting the enzyme dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division .
Result of Action
The compound’s action likely results in the inhibition of bacterial DNA growth and cell division . This is due to the disruption of folate production, which is essential for these processes .
生化分析
Biochemical Properties
2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with enzymes such as dihydropteroate synthase, which is involved in the folate biosynthesis pathway . By inhibiting this enzyme, 2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide disrupts the production of folate, a crucial cofactor in various cellular processes. Additionally, this compound may interact with other proteins and biomolecules, leading to alterations in cellular metabolism and signaling pathways.
Cellular Effects
The effects of 2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide on cells are diverse and depend on the cell type and concentration usedFor example, it may inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms . Additionally, 2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide can induce apoptosis in certain cell types, leading to programmed cell death. These effects are mediated through the compound’s interactions with key regulatory proteins and enzymes involved in cell cycle control and apoptosis.
Molecular Mechanism
At the molecular level, 2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide exerts its effects through several mechanisms. One primary mechanism is the inhibition of dihydropteroate synthase, which prevents the formation of dihydropteroate, a precursor in the folate biosynthesis pathway . This inhibition leads to a decrease in folate levels, affecting various cellular processes that depend on this cofactor. Additionally, the compound may bind to other biomolecules, altering their activity and leading to changes in gene expression and enzyme activity. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide can result in sustained inhibition of enzyme activity and alterations in cellular metabolism, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity. Understanding the dosage effects is crucial for optimizing the compound’s use in preclinical and clinical studies.
Metabolic Pathways
2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide is involved in several metabolic pathways, primarily through its interaction with enzymes in the folate biosynthesis pathway . The compound inhibits dihydropteroate synthase, leading to a decrease in folate production and subsequent effects on cellular metabolism. Additionally, it may interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function.
Transport and Distribution
The transport and distribution of 2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of the compound within tissues can also influence its efficacy and toxicity, as different tissues may exhibit varying levels of uptake and retention.
Subcellular Localization
The subcellular localization of 2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-chloro-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3S/c1-8(14)13(20)16-9-2-4-10(5-3-9)23(21,22)19-12-7-6-11(15)17-18-12/h2-8H,1H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGXVEJFHVRYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1402766.png)
![methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1402767.png)
![8-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1402768.png)



![2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1402773.png)
![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1402777.png)
![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)
![4-Chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1402781.png)

![3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402785.png)
![1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1402787.png)
![6-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B1402789.png)